molecular formula C19H16F3N4O3+ B1264419 (S)-tosufloxacin(1+)

(S)-tosufloxacin(1+)

Numéro de catalogue: B1264419
Poids moléculaire: 405.3 g/mol
Clé InChI: WUWFMDMBOJLQIV-JTQLQIEISA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Tosufloxacin(1+) is a fluoroquinolone antibiotic agent intended for research use. As a component of Tosufloxacin, it is recognized for its broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative aerobic bacteria, including key pathogens such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . Its primary mechanism of action, characteristic of fluoroquinolones, involves the potent inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . DNA gyrase is responsible for introducing negative supercoils into DNA, which is essential for DNA replication and transcription, while topoisomerase IV plays a crucial role in decatenating, or separating, interlinked daughter chromosomes after DNA replication . By binding to and stabilizing the DNA-enzyme complex, (S)-Tosufloxacin(1+) prevents the resealing of DNA breaks, leading to the accumulation of lethal double-stranded DNA breaks and ultimately bacterial cell death . This dual-targeting mechanism contributes to its potent bactericidal effects and may help slow the development of bacterial resistance. Researchers value this compound for its applications in microbiological studies, investigating antibacterial mechanisms, and exploring strategies to overcome antibiotic resistance. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C19H16F3N4O3+

Poids moléculaire

405.3 g/mol

Nom IUPAC

[(3S)-1-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-1,8-naphthyridin-2-yl]pyrrolidin-3-yl]azanium

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/p+1/t10-/m0/s1

Clé InChI

WUWFMDMBOJLQIV-JTQLQIEISA-O

SMILES isomérique

C1CN(C[C@H]1[NH3+])C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

SMILES canonique

C1CN(CC1[NH3+])C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Origine du produit

United States

Synthetic Methodologies for S Tosufloxacin 1+ and Analogs

Established Synthetic Routes and Key Intermediates

The creation of (S)-tosufloxacin(1+) is primarily achieved through multi-step synthetic sequences. These routes are designed to construct the core naphthyridine structure and append the necessary functional groups with the correct stereochemistry.

Multi-step Synthesis Approaches

The synthesis of tosufloxacin (B10865), and specifically its (S)-enantiomer, is a multi-step process that often begins with simpler, commercially available starting materials. google.comgoogle.com A common strategy involves the initial construction of the fluoroquinolone core, followed by the introduction of the aminopyrrolidine side chain. google.comgoogle.com

One patented method outlines a comprehensive production chain starting from raw materials like acetic anhydride, triethyl orthoformate, fluorochlorotinate, methanol, and 2,4-difluoroaniline. google.com This process involves a sequence of amination, cyclization, and substitution reactions to build the tosufloxacin molecule. google.com The final steps typically involve hydrolysis of an ester intermediate and subsequent salt formation to yield the desired product. google.comgoogle.com Another approach starts with 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid ethyl ester, which undergoes hydrolysis, chlorination, α-acylation, a Knoevenagel reaction, a Michael reaction, cyclization, and amination. google.com These multi-step approaches allow for the systematic assembly of the complex molecular architecture of tosufloxacin. google.comgoogle.com

Role of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-wikipedia.orgjptcp.comnaphthyridine-3-carboxylic Acid Ethyl Ester as a Key Intermediate

A critical intermediate in many synthetic routes to tosufloxacin is 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro- wikipedia.orgjptcp.comnaphthyridine-3-carboxylic acid ethyl ester. google.comprepchem.com This compound contains the complete core structure of tosufloxacin, lacking only the hydrolysis of the ethyl ester to the carboxylic acid and the subsequent salt formation.

The synthesis of this key intermediate can be achieved by reacting ethyl 7-benzenesulfonyl-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate with 3-aminopyrrolidine (B1265635) dihydrochloride (B599025) in the presence of a base like triethylamine. prepchem.com This reaction proceeds with a high yield, demonstrating its efficiency in introducing the crucial aminopyrrolidine side chain. prepchem.com The availability and strategic importance of this intermediate streamline the final steps of the tosufloxacin synthesis. google.com

Salt Formation Processes in Synthesis Research

The final step in the synthesis of (S)-tosufloxacin(1+) is often a salt formation process, which converts the free carboxylic acid form of tosufloxacin into a more stable and often more soluble salt. google.comgoogle.com The tosylate salt is a common form of tosufloxacin. ebi.ac.uk

One method involves the hydrolysis of the ethyl ester intermediate in the presence of p-toluenesulfonic acid. google.com A patented process describes a hydrolysis and salt formation step where a tosufloxacin substitute is treated with purified water, acetic acid, and p-toluenesulfonic acid to produce crude tosufloxacin tosylate, which is then refined. google.com The precise control of reaction conditions during salt formation is crucial for obtaining a product with high purity and yield, meeting the stringent quality requirements for pharmaceuticals. google.com

Broader Quinolone Synthesis Methodologies Applied to (S)-Tosufloxacin(1+)

The synthesis of the quinolone and naphthyridone cores, fundamental to the structure of (S)-tosufloxacin(1+), often employs classical named reactions in organic chemistry. These methods provide versatile pathways to construct the bicyclic heterocyclic systems.

Gould–Jacobs Reactions and Variations

The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikidoc.org The reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgd-nb.info This process forms the 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo tautomeric form. wikipedia.org Subsequent hydrolysis and decarboxylation can yield the 4-quinolone core. mdpi.com

This methodology is highly relevant to the synthesis of fluoroquinolones, as it allows for the introduction of various substituents on the aniline ring, which ultimately become part of the quinolone scaffold. d-nb.infomdpi.com The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline starting material. d-nb.infomdpi.com

Table 1: Key Aspects of the Gould-Jacobs Reaction
FeatureDescriptionReference
Reactants Aniline or aniline derivative and an alkoxymethylenemalonic ester. wikipedia.org
Key Steps Condensation followed by thermal cyclization. wikipedia.orgd-nb.info
Initial Product 4-hydroxy-3-carboalkoxyquinoline (or its 4-oxo tautomer). wikipedia.org
Versatility Allows for the synthesis of a wide range of substituted quinolones. mdpi.com
Controlling Factors Regioselectivity is controlled by steric and electronic effects. d-nb.infomdpi.com

Conrad–Limpach Reactions and Modifications

The Conrad-Limpach synthesis is another classical method for preparing 4-hydroxyquinolines (which exist as 4-quinolones). wikipedia.orgquimicaorganica.org This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgiipseries.org The reaction conditions, particularly the temperature, can influence the final product. At lower temperatures, the reaction typically yields the 4-quinolone, while at higher temperatures, the 2-quinolone can be formed (Knorr quinoline (B57606) synthesis). wikipedia.org

The reaction proceeds through a Schiff base intermediate, followed by an electrocyclic ring-closing reaction. wikipedia.org The use of high-boiling solvents is often necessary to drive the cyclization, which involves the disruption of the aromaticity of the aniline ring in the transition state. nih.gov This method, like the Gould-Jacobs reaction, provides a powerful tool for the construction of the quinolone core structure found in many antibacterial agents. jptcp.com

Table 2: Key Aspects of the Conrad-Limpach Reaction
FeatureDescriptionReference
Reactants Anilines and β-ketoesters. wikipedia.orgiipseries.org
Intermediate Schiff base. wikipedia.org
Key Step Electrocyclic ring closing. wikipedia.org
Product 4-hydroxyquinoline (4-quinolone). wikipedia.orgquimicaorganica.org
Conditions Typically requires high temperatures and high-boiling solvents. nih.gov

Molecular Mechanism of Action of S Tosufloxacin 1+

Inhibition of Bacterial Type II Topoisomerases

(S)-Tosufloxacin(1+) is a broad-spectrum antibiotic that targets both DNA gyrase and topoisomerase IV, which are essential for maintaining the proper topology of bacterial DNA. patsnap.comresearchgate.net While both are type II topoisomerases that catalyze DNA strand breakage and rejoining, they have distinct primary roles within the bacterial cell. nih.gov The dual-targeting capability of fluoroquinolones like tosufloxacin (B10865) contributes to their broad-spectrum activity against a wide array of bacterial pathogens. patsnap.com

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂). nih.gov Its unique and essential function is to introduce negative supercoils into the bacterial chromosome, a process that is crucial for the initiation of DNA replication and for facilitating transcription. patsnap.compatsnap.com

(S)-Tosufloxacin(1+) inhibits the supercoiling activity of DNA gyrase. asm.orgasm.org Research on Staphylococcus aureus has demonstrated a strong correlation between the antibacterial activity of quinolones and their ability to inhibit DNA gyrase, indicating it is a major target in this species. asm.org In studies on Enterococcus faecalis, the 50% inhibitory concentration (IC₅₀) of tosufloxacin against DNA gyrase was measured at 11.6 µg/ml. asm.org Similarly, in Streptococcus pneumoniae, tosufloxacin inhibits DNA gyrase, although topoisomerase IV is the more sensitive target in this organism. oup.com

DNA topoisomerase IV is also a heterotetrameric enzyme, consisting of two ParC and two ParE subunits (ParC₂ParE₂), which are homologous to GyrA and GyrB, respectively. nih.gov The primary role of topoisomerase IV is to decatenate, or separate, the interlinked daughter chromosomes following a round of DNA replication, ensuring proper segregation into the daughter cells. patsnap.compatsnap.com

(S)-Tosufloxacin(1+) is an effective inhibitor of DNA topoisomerase IV. ebi.ac.uk For many Gram-positive bacteria, topoisomerase IV is considered the primary target of fluoroquinolones. mdpi.com For example, in Streptococcus pneumoniae, topoisomerase IV is significantly more sensitive to tosufloxacin than DNA gyrase, with IC₅₀ values against gyrase being three to twelve times higher. oup.com In studies involving Enterococcus faecalis, topoisomerase IV was also more susceptible, with an IC₅₀ of 3.89 µg/ml for tosufloxacin. asm.org This heightened activity against topoisomerase IV underscores its importance as a primary drug target in several key pathogens. asm.orgoup.com

Mechanistic Elucidation of Enzyme Inhibition

The bactericidal action of (S)-tosufloxacin(1+) is not merely due to the catalytic inhibition of the enzymes, but rather by converting them into cellular toxins that actively damage the bacterial chromosome. researchgate.netnih.gov

Both DNA gyrase and topoisomerase IV function by creating a transient double-strand break in one DNA segment to allow another to pass through, after which they reseal the break. nih.gov (S)-Tosufloxacin(1+) and other quinolones interfere with this process by binding to the enzyme-DNA complex. patsnap.comnih.gov The drug inserts itself into this complex, forming a stable ternary structure composed of the quinolone, the enzyme, and the cleaved DNA. patsnap.commdpi.com This action effectively traps the enzyme in its cleavage-mediating state and prevents the re-ligation of the broken DNA strands. patsnap.com This stabilized drug-enzyme-DNA adduct is often referred to as a cleavage complex. nih.govmdpi.com

The stabilization of the cleavage complex by (S)-tosufloxacin(1+) leads to the accumulation of persistent, lethal double-strand breaks in the bacterial chromosome. patsnap.compatsnap.comresearchgate.net These breaks are highly toxic lesions for the cell. scienceopen.com The presence of these un-repaired breaks stalls DNA replication forks and triggers a cascade of events, including the induction of the SOS DNA repair system, that ultimately culminates in bacterial cell death. patsnap.comnih.govnih.gov The generation of a high number of DNA double-strand breaks is the direct cause of the potent bactericidal activity of fluoroquinolones. nih.govresearchgate.net This mechanism effectively converts the essential topoisomerase enzymes into cell-killing agents. nih.gov

Differential Target Selectivity Across Bacterial Species

The primary target of (S)-tosufloxacin(1+) can vary depending on the bacterial species, a factor that influences its spectrum of activity. asm.orgmdpi.com Generally, a distinction in primary target preference is observed between Gram-negative and Gram-positive bacteria. mdpi.com

For most Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the preferential target of fluoroquinolones. mdpi.com Conversely, for many Gram-positive bacteria, topoisomerase IV serves as the primary target. mdpi.com

This differential selectivity is supported by enzymatic inhibition studies:

In the Gram-positive bacterium Streptococcus pneumoniae , topoisomerase IV is substantially more sensitive to tosufloxacin than DNA gyrase. oup.com

Similarly, in the Gram-positive species Enterococcus faecalis , enzymatic analysis revealed that topoisomerase IV was more sensitive to tosufloxacin inhibition (IC₅₀ of 3.89 µg/ml) compared to DNA gyrase (IC₅₀ of 11.6 µg/ml). asm.org However, it is noteworthy that analysis of resistant mutants of E. faecalis suggested that DNA gyrase might be the primary target for resistance development, indicating a complex interplay between enzyme sensitivity and resistance pathways. asm.orgnih.gov

In the Gram-positive coccus Staphylococcus aureus , DNA gyrase is considered a major target enzyme for quinolones. asm.org

Inhibitory Activity of Tosufloxacin

The following table summarizes the 50% inhibitory concentrations (IC₅₀) of tosufloxacin against bacterial type II topoisomerases from different species, illustrating its differential target selectivity.

Bacterial SpeciesEnzymeIC₅₀ (µg/ml)Primary Target IndicationSource
Enterococcus faecalisDNA Gyrase11.6Secondary asm.org
Topoisomerase IV3.89Primary asm.org
Streptococcus pneumoniaeDNA Gyrase> Topo IVSecondary oup.com
Topoisomerase IV< GyrasePrimary oup.com

Note: For S. pneumoniae, specific values were not provided in the abstract, but topoisomerase IV was stated to be the more sensitive target.

In Vitro and Pre Clinical Antimicrobial Spectrum of S Tosufloxacin 1+

Broad-Spectrum Activity Against Diverse Bacterial Pathogens

(S)-Tosufloxacin(1+) exhibits a broad antibacterial spectrum, encompassing a wide array of Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. karger.comjst.go.jp This wide-ranging activity makes it a subject of significant interest in preclinical studies.

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

(S)-Tosufloxacin(1+) has demonstrated potent in vitro activity against various Gram-positive cocci. nih.govoup.com It is particularly active against Staphylococcus aureus, with a reported MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of 0.12 mg/L. nih.gov For Streptococcus pneumoniae, the MIC90 has been reported to be 0.5 mg/L. nih.gov Notably, tosufloxacin's efficacy extends to penicillin-resistant strains of Streptococcus pneumoniae. chemotherapy.or.jpnih.gov Studies have shown that tosufloxacin (B10865) is the most potent among tested fluoroquinolones against S. pneumoniae, including strains with intermediate and high-level penicillin resistance. chemotherapy.or.jpnih.govresearchgate.net Against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-susceptible Staphylococcus epidermidis (MSSE), tosufloxacin showed strong activity with MIC50 values (the lowest concentration of an antimicrobial that will inhibit the visible growth of 50% of isolates) ranging from 0.025 to 0.39 µg/ml. nih.gov

Table 1: In Vitro Activity of (S)-Tosufloxacin(1+) Against Gram-Positive Bacteria

Bacterial Species MIC90 (mg/L) Reference
Staphylococcus aureus 0.12 nih.gov
Streptococcus pneumoniae 0.5 nih.gov
Ciprofloxacin-Susceptible S. aureus 0.016 (µg/ml) nih.gov
Enterococcus faecalis 2.0 (µg/ml) nih.gov

Activity Against Gram-Negative Bacteria (e.g., Enterobacteriaceae, Pseudomonas aeruginosa, Haemophilus influenzae)

The antimicrobial activity of (S)-Tosufloxacin(1+) extends to a wide range of Gram-negative bacteria. oup.com Against members of the Enterobacteriaceae family, its activity is comparable to or slightly less potent than ciprofloxacin (B1669076). nih.govoup.com For most Enterobacteriaceae species, Pseudomonas aeruginosa, and Acinetobacter spp., the MIC90 of tosufloxacin is reported to be ≤ 1 mg/L. nih.gov Specifically against P. aeruginosa, the MIC90 is 1.0 µg/ml. nih.gov Tosufloxacin is also highly effective against Haemophilus influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae, inhibiting all tested strains at a concentration of ≤ 0.12 mg/L. nih.gov It has also shown potent activity against pathogens responsible for diarrhea, such as Salmonella spp., Shigella spp., Campylobacter spp., Aeromonas hydrophila, and Vibrio spp. asm.org

Table 2: In Vitro Activity of (S)-Tosufloxacin(1+) Against Gram-Negative Bacteria

Bacterial Species MIC90 (mg/L) Reference
Enterobacteriaceae ≤ 1.0 nih.gov
Pseudomonas aeruginosa ≤ 1.0 nih.gov
Acinetobacter spp. ≤ 1.0 nih.gov
Haemophilus influenzae ≤ 0.12 nih.gov
Moraxella catarrhalis ≤ 0.12 nih.gov
Neisseria gonorrhoeae ≤ 0.12 nih.gov

Activity Against Anaerobic Organisms and Atypical Bacteria

(S)-Tosufloxacin(1+) is distinguished by its potent activity against anaerobic bacteria, often surpassing that of other fluoroquinolones. karger.comnih.govoup.com It has demonstrated significant efficacy against clinically important anaerobes such as Bacteroides fragilis, Bacteroides vulgatus, Bacteroides thetaiotaomicron, and Peptostreptococcus asaccharolyticus. karger.com The MIC90 values for these organisms were reported as 0.78, 0.39, 1.56, and 0.39 µg/ml, respectively. karger.com Furthermore, tosufloxacin shows potent antimicrobial activity against atypical bacteria. It is highly effective against Mycoplasma pneumoniae and Legionella pneumophila. chemotherapy.or.jp Its activity against Chlamydia pneumoniae and Chlamydia trachomatis is also notable, second only to gatifloxacin (B573) in one study. chemotherapy.or.jp

Comparative In Vitro Activity with Other Fluoroquinolones

In comparative studies, (S)-tosufloxacin(1+) consistently demonstrates potent in vitro activity, often exceeding that of other fluoroquinolones, particularly against Gram-positive and anaerobic bacteria. karger.comnih.govnih.gov

Against Gram-positive species, tosufloxacin was found to be four to eight times more active than ciprofloxacin. nih.gov When compared with sparfloxacin (B39565) and ciprofloxacin, tosufloxacin MICs were generally 8- to 16-fold lower. nih.gov For ciprofloxacin-susceptible Staphylococcus aureus, the MIC90 of tosufloxacin was 0.016 µg/ml, whereas for sparfloxacin and ciprofloxacin it was 0.06 µg/ml and 0.5 µg/ml, respectively. nih.gov

In the case of Gram-negative bacteria, the activity of tosufloxacin is more comparable to other fluoroquinolones. Ciprofloxacin was slightly more active than tosufloxacin against members of the Enterobacteriaceae. nih.gov However, against Pseudomonas aeruginosa, tosufloxacin (MIC90 of 1.0 µg/ml) was more active than ciprofloxacin (MIC90 of 2.0 µg/ml) and sparfloxacin (MIC90 of 4.0 µg/ml). nih.gov

Tosufloxacin is consistently reported as the most active quinolone against anaerobic organisms. nih.govoup.com It was found to be 4- to 8-fold more active than levofloxacin (B1675101) and ciprofloxacin against anaerobic bacteria. karger.comnih.gov

Table 3: Comparative MIC90 of Tosufloxacin and Other Fluoroquinolones (µg/ml)

Organism Tosufloxacin Ciprofloxacin Sparfloxacin Temafloxacin Fleroxacin Reference
Staphylococcus aureus (Cipro-susceptible) 0.016 0.5 0.06 - 0.5 nih.gov
Streptococcus pneumoniae 0.5 >2 - - - nih.gov
Pseudomonas aeruginosa 1.0 2.0 4.0 - - nih.gov
Bacteroides fragilis 0.78 >3.13 12.5 - - karger.com
Enterococcus faecalis 2.0 2.0 1.0 - - nih.gov

Susceptibility Patterns in Resistant Bacterial Isolates

(S)-Tosufloxacin(1+) has shown activity against some bacterial isolates that are resistant to other antimicrobial agents. It is effective against penicillin-resistant Streptococcus pneumoniae. chemotherapy.or.jpnih.gov However, cross-resistance between fluoroquinolones is a recognized issue. nih.gov Strains of Enterobacteriaceae resistant to nalidixic acid showed reduced susceptibility to all tested fluoroquinolones, including tosufloxacin. oup.comnih.gov Similarly, ciprofloxacin-resistant S. aureus strains also exhibit cross-resistance to other quinolones. nih.gov In a study of Neisseria gonorrhoeae with defined mutations in GyrA and ParC conferring quinolone resistance, AM-1155 was found to be more active than tosufloxacin against both highly and moderately fluoroquinolone-resistant isolates. karger.com Despite this, against ciprofloxacin-resistant Staphylococcus aureus strains, Bay y 3118 was found to be significantly more active than tosufloxacin, with an MIC90 that was 128-fold lower. nih.gov The emergence of new quinolone-resistant strains, particularly among methicillin-resistant S. aureus (MRSA), has been observed over time. nih.gov

Activity Against Persistent Bacterial Populations in Research Models

A notable characteristic of (S)-tosufloxacin(1+) is its efficacy against bacterial persisters, which are dormant, non-dividing cells that exhibit phenotypic tolerance to antibiotics. caymanchem.comnih.gov Tosufloxacin has demonstrated significant activity against Staphylococcus aureus and uropathogenic Escherichia coli persisters in vitro. creative-diagnostics.comcaymanchem.com In a screening of a clinical drug library, tosufloxacin was identified as having the highest activity against S. aureus persisters, capable of eradicating them within two days of in vitro exposure. nih.gov It has also been reported to be effective against E. coli persisters. nih.gov This suggests that tosufloxacin could be a promising candidate for addressing persistent infections. nih.gov However, while highly active in vitro, it was noted that it could not eliminate biofilm persisters in an in vivo model, indicating that some level of tolerance to tosufloxacin still exists. frontiersin.org The unique activity of tosufloxacin against persisters may be linked to the 2,4-difluorophenyl group at the N-1 position of its chemical structure, a feature it shares with trovafloxacin, another fluoroquinolone with high anti-persister activity. nih.govresearchgate.net

Influence of Environmental Factors on In Vitro Activity in Research Settings

The efficacy of an antimicrobial agent in a laboratory setting can be significantly influenced by various environmental conditions. For (S)-tosufloxacin(1+), factors such as the pH of the culture medium, the density of the bacterial population (inoculum size), and the presence of biological materials like serum or sputum have been shown to alter its observed in vitro activity. asm.org

Impact of pH on Activity

The ambient pH of the testing environment has a notable effect on the in vitro antimicrobial activity of (S)-tosufloxacin(1+). Research indicates that the potency of tosufloxacin is pH-dependent, with a significant reduction in activity observed in acidic conditions. nih.govasm.org In one study, moving from a neutral pH to an acidic pH of 5.2 resulted in a major decrease in the drug's effectiveness. nih.gov Conversely, a shift to a slightly alkaline pH of 8.2 caused only a minor diminution of activity. nih.gov

This effect has been quantified against specific pathogens. For Pseudomonas aeruginosa and Staphylococcus aureus, the minimum inhibitory concentrations (MICs) increased by 8- to more than 32-fold when the pH was lowered to 5.2. asm.org At an alkaline pH of 8.2, the activity against P. aeruginosa also decreased, with MICs increasing 4- to 32-fold. asm.org However, the activity against Escherichia coli and Pseudomonas cepacia remained stable at this higher pH. asm.org This general trend of reduced activity in acidic environments has been observed with other fluoroquinolones as well. asm.orgjst.go.jp For instance, the activity of ciprofloxacin shows decreased accumulation in bacterial cells at acidic pH levels. oup.com

Table 1: Effect of pH on the In Vitro Activity (MIC, mg/L) of Tosufloxacin

Data sourced from Arguedas et al., 1990. asm.org

Impact of Inoculum Size on Activity

The inoculum effect, defined as a decrease in antibiotic activity with an increasing bacterial load, is a recognized phenomenon for many antimicrobial agents, including fluoroquinolones. plos.orgnih.govplos.org For (S)-tosufloxacin(1+), studies have shown a significant reduction in activity at high bacterial concentrations. nih.gov Specifically, a major diminution in its effectiveness was noted at inoculum sizes greater than or equal to 10⁷ colony-forming units per milliliter (CFU/mL). nih.gov

While the activity of tosufloxacin was found to be stable at a standard inoculum size of 10⁵ CFU/mL, increasing the inoculum to 10⁷ CFU/mL led to a 4- to 16-fold increase in MIC values for P. aeruginosa and S. aureus. asm.org It is important to distinguish between the effect on MIC and the effect on bactericidal activity. Some research on other fluoroquinolones found that while increasing the inoculum from 10⁵ to 10⁸ CFU/mL had no significant effect on the MIC, it did result in a reduction of bactericidal activity. oup.com However, there is some conflicting evidence, with one study reporting that the inoculum size had no significant effect on tosufloxacin's MIC values against certain species of streptococci.

Table 2: Effect of Inoculum Size on Tosufloxacin MICs (mg/L)

Data sourced from Arguedas et al., 1990. asm.org

Role of Biological Components in Research Media (e.g., serum, sputum)

The presence of biological fluids in research media can alter the perceived in vitro activity of (S)-tosufloxacin(1+). asm.orgmedkoo.com

Sputum: In studies evaluating respiratory pathogens derived from cystic fibrosis patients, the activity of tosufloxacin was found to be unaffected by the presence of sputum. nih.govasm.org This suggests that the compound retains its potency in the complex environment of the lung airways.

Serum: The effect of serum on tosufloxacin's activity has yielded conflicting results in different studies. One study reported that the drug's activity was enhanced by the presence of serum. nih.gov Conversely, another investigation found that 70% human serum decreased the bactericidal activity of tosufloxacin by approximately four-fold. nih.gov This inhibitory effect is likely related to plasma protein binding, which for tosufloxacin has been measured at an average of 60%. nih.gov The free-drug hypothesis posits that only the unbound fraction of a drug is microbiologically active, and high protein binding can lead to a significant reduction in antimicrobial effect. nih.gov A separate study using horse serum found that it did not largely affect the activity of several quinolones, including tosufloxacin. asm.org These discrepancies highlight the complexity of serum-drug interactions and how they can be influenced by the specific experimental conditions. asm.orgnih.govnih.gov

Table 3: Summary of Compound Names

Molecular Mechanisms of Antimicrobial Resistance to S Tosufloxacin 1+

Target Enzyme Alterations

The most prevalent mechanism of resistance to (S)-tosufloxacin(1+) involves modifications within the target enzymes, DNA gyrase and topoisomerase IV, which reduce the drug's binding affinity. patsnap.complos.orgoup.comoup.comnih.gov These alterations are typically the result of point mutations in the genes encoding the enzyme subunits.

Mutations in Quinolone Resistance-Determining Regions (QRDRs) of GyrA and ParC

The primary sites for resistance-conferring mutations are specific, highly-conserved segments of the gyrA and parC genes, known as the quinolone resistance-determining regions (QRDRs). plos.orgnih.govjst.go.jpd-nb.info Alterations in the amino acid sequence of the GyrA and ParC subunits in these regions can significantly decrease the susceptibility of bacteria to (S)-tosufloxacin(1+).

In a study of 138 clinical isolates of Staphylococcus epidermidis, mutations in the QRDRs of gyrA and parC were strongly associated with reduced susceptibility to tosufloxacin (B10865). nih.govnih.gov Isolates that possessed mutations in both gyrA and parC were found to be less susceptible to tosufloxacin compared to wild-type strains. nih.govnih.gov For instance, the modal Minimum Inhibitory Concentration (MIC) for tosufloxacin against wild-type S. epidermidis (no QRDR mutations) was 0.05 µg/ml, whereas for isolates with mutations in both gyrA and parC, the modal MIC rose to 0.78 µg/ml. nih.gov

Similarly, in Haemophilus influenzae, resistance to fluoroquinolones like tosufloxacin develops in a stepwise manner, beginning with a mutation in gyrA followed by a subsequent mutation in parC. jst.go.jp An initial amino acid substitution in GyrA leads to low-level resistance, which is then amplified by a second substitution in ParC. jst.go.jp

Table 1: Modal MIC of (S)-Tosufloxacin(1+) against S. epidermidis Based on QRDR Mutation Status

Mutation StatusNumber of Isolates (n)Modal TFLX MIC (µg/ml)
No mutations (Wild Type)680.05
Mutations in both gyrA and parC530.78

Data sourced from a study on 138 clinical isolates of S. epidermidis. nih.gov TFLX: Tosufloxacin.

Mutations in GyrB and ParE Subunits

While mutations in gyrA and parC are the most common drivers of resistance, alterations in the genes encoding the other subunits of DNA gyrase (gyrB) and topoisomerase IV (parE) can also contribute, though they are observed less frequently. nih.govekb.egcapes.gov.br In the comprehensive study of 138 S. epidermidis isolates, no mutations were detected in the QRDRs of the gyrB and parC (analogous to grlB in S. aureus) genes, suggesting these are not the primary sites of mutation for tosufloxacin resistance in this organism. nih.govresearchgate.net However, in other bacterial species, mutations in gyrB and parE have been noted to play a complementary role in fluoroquinolone resistance, often appearing in strains that already harbor gyrA and parC mutations. niph.go.jpnih.gov For instance, studies on Haemophilus influenzae have identified novel mutations in GyrB (Ser467Tyr and Glu469Asp) that contribute to fluoroquinolone resistance. nih.gov

Accumulation of Multiple Target Mutations and High-Level Resistance

High-level resistance to (S)-tosufloxacin(1+) is typically not the result of a single mutation but rather the sequential accumulation of multiple mutations within the target enzyme genes. nih.govnih.gov The development of resistance is often a stepwise process where an initial mutation, for example in gyrA, confers a low level of resistance. jst.go.jpasm.org This initial change may then be followed by additional mutations in parC, and potentially gyrB or parE, leading to progressively higher MIC values. jst.go.jpnih.gov

In S. epidermidis, isolates with a single mutation had lower resistance levels compared to those with double, triple, or quadruple mutations in the QRDRs. nih.govnih.gov A particularly high level of resistance was observed in an isolate with two amino acid substitutions in both GyrA and ParC, which exhibited a tosufloxacin MIC of 12.5 µg/ml. nih.govresearchgate.net This demonstrates a clear correlation between the number of mutations and the degree of resistance. nih.gov

Table 2: Tosufloxacin MIC Range for S. epidermidis by Number of QRDR Mutations

Number of MutationsNumber of Isolates (n)Mutation Combination Example (Profile Type)Tosufloxacin MIC (µg/ml)
116Single mutation in parC or parE≤0.025 - 0.78
243Double mutation (e.g., in gyrA and parC)0.1 - 12.5
38Triple mutation (e.g., in gyrA and parC)0.39 - 3.13
43Quadruple mutation (e.g., in gyrA and parC)0.78 - 12.5

Data adapted from a study on 70 S. epidermidis isolates with QRDR mutations. nih.govnih.govresearchgate.net The specific MIC depends on the location and nature of the amino acid substitutions.

Efflux Pump Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. patsnap.comoup.com Overexpression of these pumps reduces the intracellular concentration of (S)-tosufloxacin(1+), preventing it from reaching its target enzymes in sufficient quantities to be effective. patsnap.comjidc.org

Chromosomally Encoded Efflux Pump Overexpression (e.g., NorA, NorB, NorC in Staphylococcus)

In Staphylococcus species, several chromosomally encoded efflux pumps from the Major Facilitator Superfamily (MFS) are implicated in fluoroquinolone resistance. nih.govopenmicrobiologyjournal.com These include NorA, NorB, and NorC. nih.govopenmicrobiologyjournal.comfums.ac.ir

NorA : This is one of the most well-studied efflux pumps in S. aureus. openmicrobiologyjournal.comfums.ac.ir Overexpression of the norA gene leads to resistance to hydrophilic fluoroquinolones. nih.gov A study on a norA transformant of S. aureus demonstrated an eight-fold increase in the MIC of tosufloxacin compared to the parent strain, indicating that NorA can effectively efflux this antibiotic. asm.org

NorB : The NorB efflux pump confers resistance to both hydrophilic and hydrophobic fluoroquinolones, such as moxifloxacin (B1663623) and sparfloxacin (B39565). openmicrobiologyjournal.comfums.ac.ir

NorC : Similar to NorB, NorC is associated with low-level resistance to both hydrophilic and hydrophobic fluoroquinolones. openmicrobiologyjournal.comnih.gov Studies have shown that NorC contributes to resistance against compounds like moxifloxacin and sparfloxacin, suggesting it may also play a role in tosufloxacin resistance. nih.govnih.gov Overexpression of norC, often regulated by the global regulator MgrA, is necessary to achieve this resistance phenotype. nih.gov

Plasmid-Mediated Efflux Pumps

Efflux pumps are membrane-bound protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. patsnap.comnih.gov While many efflux pumps are chromosomally encoded, the acquisition of plasmid-mediated efflux pumps represents a significant mechanism for the horizontal transfer of resistance. nih.gov These mobile genetic elements can disseminate resistance determinants among different bacterial species. nih.gov

Two notable plasmid-mediated efflux pumps that contribute to fluoroquinolone resistance are QepA (Quinolone Efflux Pump A) and OqxAB (Ofloxacin/Quinoxaline Resistance). asm.orgjlabphy.org The qepA gene, first identified in an Escherichia coli clinical isolate, encodes a pump belonging to the major facilitator superfamily (MFS) of transporters. nih.govresearchgate.netasm.org QepA has been shown to decrease susceptibility to hydrophilic fluoroquinolones. jlabphy.org The oqxAB gene cassette encodes a resistance-nodulation-division (RND) family efflux pump, which confers resistance to multiple drugs, including ofloxacin (B1677185) and other quinolones. jlabphy.orgmdpi.com

The presence of these plasmid-mediated efflux pumps can lead to a significant increase in the minimum inhibitory concentrations (MICs) of various fluoroquinolones. For instance, the introduction of a plasmid carrying the qepA gene into a susceptible E. coli strain resulted in a notable elevation of resistance levels to several fluoroquinolones.

Table 1: Impact of Plasmid-Mediated Efflux Pump QepA on Fluoroquinolone MICs in E. coli

Fluoroquinolone MIC (µg/mL) without qepA MIC (µg/mL) with qepA Fold Increase
Norfloxacin (B1679917) 0.064 0.125 2
Ciprofloxacin (B1669076) 0.004 0.125 32
Tosufloxacin 0.002 0.032 16
Levofloxacin (B1675101) 0.008 0.016 2

Data derived from a study on a novel plasmid-mediated fluoroquinolone efflux pump. researchgate.netasm.org

Reduced Drug Accumulation

A primary mechanism of resistance involves limiting the intracellular concentration of the antimicrobial agent to sub-therapeutic levels. oup.com This is achieved through modifications in the bacterial cell envelope that either decrease the influx of the drug or increase its efflux.

In Gram-negative bacteria, the outer membrane serves as a formidable barrier to the entry of many substances, including antibiotics. oup.comnih.gov Hydrophilic molecules, such as many fluoroquinolones, typically traverse this membrane through water-filled protein channels called porins. nih.govfrontiersin.orgnih.gov The most well-studied porins in E. coli are OmpF and OmpC. nih.govfrontiersin.org

A reduction in the expression or a mutational alteration of these porin channels can decrease the permeability of the outer membrane to fluoroquinolones, thereby contributing to resistance. oup.comoup.com However, studies have revealed a paradoxical effect with (S)-tosufloxacin(1+). In porin-deficient mutants of E. coli and Proteus mirabilis, susceptibility to tosufloxacin was unexpectedly increased, suggesting that its primary route of entry may not be through these conventional porin channels. nih.govasm.org

Table 2: Susceptibility of Porin-Deficient Gram-Negative Bacteria to Tosufloxacin

Bacterial Strain Relevant Genotype/Phenotype Tosufloxacin MIC (µg/mL) Change in Susceptibility
E. coli K-12 Wild type 0.05 -
E. coli KY2232 OmpF-deficient 0.025 2-fold more susceptible
E. coli KY2433 OmpC-deficient 0.025 2-fold more susceptible
P. mirabilis T-116 Wild type 0.1 -
P. mirabilis T-116R1 40-kDa porin-deficient 0.05 2-fold more susceptible

Data from a study on the uptake of tosufloxacin by outer membrane mutants. nih.govasm.org

The observation that porin deficiency does not confer resistance to (S)-tosufloxacin(1+) points towards the existence of alternative entry routes. nih.gov It is proposed that tosufloxacin may primarily permeate the outer membrane through a non-porin pathway, likely by diffusing directly through the phospholipid bilayer. nih.govasm.org This characteristic appears to be independent of the molecule's hydrophobicity. nih.gov The increased uptake of tosufloxacin in porin-deficient mutants further supports this hypothesis. nih.govasm.org This unique permeation pathway distinguishes tosufloxacin from many other fluoroquinolones that rely more heavily on porin channels for entry. nih.gov The modulation of these non-porin pathways, though less understood, could potentially play a role in resistance to tosufloxacin. acs.org

Acquired Resistance Genes (Plasmid-Mediated Resistance)

The acquisition of resistance genes via mobile genetic elements, such as plasmids, is a critical factor in the rapid spread of antibiotic resistance. nih.govnih.gov This phenomenon, known as plasmid-mediated quinolone resistance (PMQR), allows for the horizontal transfer of resistance determinants between bacteria. jlabphy.orgnih.gov

One of the most significant mechanisms of PMQR involves the production of Qnr proteins. nih.govnih.gov These are pentapeptide repeat proteins that protect the primary targets of fluoroquinolones—DNA gyrase and topoisomerase IV—from inhibition. nih.govmcmaster.ca By binding to these enzymes, Qnr proteins prevent the formation of the stable drug-enzyme-DNA complex, which is the hallmark of fluoroquinolone action. nih.govnih.gov

Several families of qnr genes have been identified, including qnrA, qnrB, qnrS, qnrC, and qnrD. asm.orgjlabphy.org While Qnr proteins themselves typically confer only a low level of resistance, their presence can facilitate the selection of higher-level resistance mutations in the target enzymes. nih.gov The protection afforded by Qnr proteins extends to a broad range of fluoroquinolones.

Cross-Resistance Dynamics with Other Fluoroquinolones

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs within the same class. oup.com Generally, there is a high degree of cross-resistance among fluoroquinolones. nih.govnih.gov Bacteria that develop resistance to one fluoroquinolone, such as ciprofloxacin, often exhibit reduced susceptibility to others, including tosufloxacin. nih.govnih.gov

This is often due to mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. oup.com However, the extent of cross-resistance can vary depending on the specific mutation and the particular fluoroquinolone. In vitro studies have demonstrated that strains selected for resistance to one fluoroquinolone show increased MICs to other quinolones, although the magnitude of this increase can differ. nih.gov For instance, ciprofloxacin-resistant clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) also show significantly higher MICs for tosufloxacin compared to ciprofloxacin-susceptible strains. nih.gov

Table 3: Cross-Resistance Between Ciprofloxacin and Tosufloxacin in MRSA

MRSA Strain Type Ciprofloxacin MIC₅₀ (µg/mL) Tosufloxacin MIC₅₀ (µg/mL)
Ciprofloxacin-Susceptible 0.5 0.06
Ciprofloxacin-Resistant 16 2.0

MIC₅₀: Minimum inhibitory concentration for 50% of strains. Data from a study on ciprofloxacin-resistant MRSA. nih.gov

The use of older quinolones, such as nalidixic acid, may have facilitated the selection of resistance to newer fluoroquinolones like tosufloxacin. researchgate.net Despite the general trend of cross-resistance, certain structural features of newer fluoroquinolones can sometimes lead to dichotomous resistance patterns, where a mutation may have a greater impact on one drug than another. oup.com

Structure Activity Relationship Sar Studies of S Tosufloxacin 1+ and Derivatives

Key Structural Features Influencing Antimicrobial Potency

The substituent at the N-1 position significantly influences the antibacterial activity, and its steric bulk is a known factor in the potency of quinolones. In (S)-tosufloxacin(1+), this position is occupied by a 2,4-difluorophenyl group. While the cyclopropyl (B3062369) group is often considered optimal at the N-1 position for many fluoroquinolones due to a favorable mix of steric, spatial, and electronic interactions, the N-difluorophenyl substitution provides comparable activity in some contexts. Studies on quinolone phototoxicity have indicated that the presence of a difluorophenyl group at the N-1 position can contribute to severe phototoxicity, highlighting the electronic and photochemical impact of this substituent. The choice of the N-1 substituent is a balance between achieving high antibacterial potency and maintaining a safe pharmacological profile.

Fluoroquinolone N-1 Substituent C-7 Substituent Notable Activity
(S)-Tosufloxacin(1+) 2,4-Difluorophenyl3-Amino-1-pyrrolidinylBroad-spectrum, including potent Gram-positive and anaerobic activity. researchgate.net
Ciprofloxacin (B1669076) CyclopropylPiperazinylHigh potency against Gram-negative bacteria, including Pseudomonas aeruginosa.
Norfloxacin (B1679917) EthylPiperazinylFirst fluoroquinolone with broad activity against Gram-negative and Gram-positive bacteria. mdpi.com

This table provides a simplified comparison of substituents and their general impact on the antibacterial spectrum.

A defining feature of the fluoroquinolone class is the fluorine atom at the C-6 position, a modification that marked a significant breakthrough from the earlier quinolones. acs.org This single substitution dramatically enhances antibacterial potency by improving both the binding to the DNA gyrase-DNA complex (by 2- to 17-fold) and the penetration of the molecule into the bacterial cell. asm.org The C-6 fluorine atom increases the lipophilicity of the compound, which facilitates its passage through the bacterial cell wall. researchgate.net This modification is considered essential for the broad-spectrum and high potency of modern fluoroquinolones, including (S)-tosufloxacin(1+). asm.org

Electronic and Steric Factors in Structure-Activity Relationships

The biological activity of (S)-tosufloxacin(1+) is governed by a complex interplay of electronic and steric factors. The small size and high electronegativity of the fluorine atoms, particularly at C-6 and on the N-1 phenyl ring, influence the molecule's electronic distribution, which is critical for its interaction with the target enzymes, DNA gyrase and topoisomerase IV.

Conformational Analysis and Molecular Geometry

The three-dimensional shape of the (S)-tosufloxacin(1+) molecule is integral to its function. The molecule is not a simple planar structure; instead, steric interactions between bulky substituents can force the quinolone core to adopt a skewed or non-planar conformation. This distortion can, in turn, affect how the drug fits into the binding pocket of its target enzymes. Energy minimization modeling has shown that such steric interactions can rigidly orient the N-1 and C-8 groups and restrict the rotational freedom of the C-7 ring. researchgate.netnih.govnih.gov

The orientation of the 2,4-difluorophenyl group at the N-1 position relative to the naphthyridine core is a key conformational feature. Steric repulsion between the N-1 substituent and a group at the C-8 position can induce a highly strained conformation, causing the phenyl ring to twist out of the plane of the quinolone core. nih.gov This twisting, defined by the torsion angle between the two ring systems, is critical. An optimal dihedral angle can enhance binding to the bacterial topoisomerase, whereas an unfavorable orientation can reduce potency. This highlights that the molecule's activity is not just dependent on its constituent parts, but on its precise three-dimensional geometry and conformational flexibility. nih.gov

Rational Drug Design Strategies Based on SAR Insights

The core structure of (S)-tosufloxacin(1+), a naphthyridone antibiotic, offers several positions where chemical modifications can be made to modulate its antibacterial properties. The primary targets for these modifications have been the substituents at the N-1 and C-7 positions of the fluoroquinolone nucleus, as these have been shown to significantly influence the drug's interaction with its bacterial targets, DNA gyrase and topoisomerase IV.

Optimizing the C-7 Substituent for Enhanced Activity and Spectrum

The C-7 position of the fluoroquinolone core is a critical determinant of the antibacterial spectrum and potency. In (S)-tosufloxacin(1+), this position is occupied by a 3-aminopyrrolidinyl group. SAR studies have explored the impact of various modifications to this moiety to enhance antibacterial activity.

One key strategy has been the introduction of different heterocyclic rings at the C-7 position. Research has shown that the nature of this ring system can significantly impact the drug's activity against both Gram-positive and Gram-negative bacteria. For instance, the introduction of a piperazinyl ring, a common feature in many potent fluoroquinolones, has been investigated. SAR studies on related arylfluoroquinolones have indicated that a 1-piperazinyl or a 4-methyl-1-piperazinyl group at the C-7 position can lead to potent in vitro antibacterial activity. nih.gov This suggests that the basicity and steric bulk of the C-7 substituent play a crucial role in the interaction with the bacterial enzymes.

The following table summarizes the impact of C-7 substituent modifications on the antibacterial activity of fluoroquinolone analogs, providing insights applicable to the rational design of (S)-tosufloxacin(1+) derivatives.

C-7 SubstituentGeneral Impact on Antibacterial ActivityKey SAR Insights
3-Amino-1-pyrrolidinyl Potent activity, particularly against Gram-positive bacteria.The amino group is crucial for interaction with the target enzymes. The stereochemistry of this group can also influence activity.
1-Piperazinyl Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.The basic nitrogen of the piperazine (B1678402) ring is important for activity.
4-Methyl-1-piperazinyl Enhanced activity against certain bacterial strains compared to the unsubstituted piperazinyl group.The methyl group can provide favorable steric interactions within the enzyme's binding pocket.

These findings guide the rational design of novel (S)-tosufloxacin(1+) derivatives. For example, to enhance activity against a specific resistant pathogen, medicinal chemists might synthesize a series of analogs with different substituted piperazinyl or other heterocyclic moieties at the C-7 position, guided by the principle that modulating the size, shape, and basicity of this substituent can optimize the drug-target interaction.

The Influence of the N-1 Aryl Substituent on Potency

The N-1 substituent of the fluoroquinolone ring system is another critical site for modification that influences antibacterial potency. (S)-tosufloxacin(1+) possesses a 2,4-difluorophenyl group at this position. Comparative studies have suggested that this particular substituent is a key contributor to its high potency, especially when compared to other fluoroquinolones with different N-1 substituents. nih.gov

SAR studies on a series of arylfluoroquinolones have demonstrated that the electronic and spatial properties of the N-1 aryl group are vital for antimicrobial potency. nih.gov The presence of fluorine atoms on the phenyl ring, as seen in (S)-tosufloxacin(1+), often leads to enhanced activity. Specifically, a p-fluorophenyl or a p-hydroxyphenyl group at the N-1 position has been associated with the greatest in vitro antibacterial potency in certain series of fluoroquinolone analogs. nih.gov

The table below illustrates the influence of the N-1 aryl substituent on the antibacterial activity of fluoroquinolone analogs, offering a basis for designing new (S)-tosufloxacin(1+) derivatives.

N-1 Aryl SubstituentGeneral Impact on Antibacterial ActivityKey SAR Insights
2,4-Difluorophenyl High antibacterial potency.The electron-withdrawing nature and specific positioning of the fluorine atoms are thought to enhance binding to the target enzymes.
p-Fluorophenyl Potent antibacterial activity.A single fluorine at the para position is highly favorable.
p-Hydroxyphenyl Potent antibacterial activity.The hydroxyl group can potentially form additional hydrogen bonds within the enzyme's active site.

These SAR insights direct the synthesis of novel (S)-tosufloxacin(1+) analogs with modified N-1 aryl groups to potentially improve activity or alter the spectrum. For instance, replacing the 2,4-difluorophenyl group with other substituted phenyl rings could lead to derivatives with enhanced activity against specific bacterial strains or improved pharmacokinetic properties.

Prodrug Strategies to Overcome Formulation Challenges

Beyond direct modifications to enhance antibacterial activity, rational drug design has also been employed to address formulation challenges associated with (S)-tosufloxacin(1+). A notable example is the development of prodrugs to improve its low water solubility, which can hinder the development of intravenous formulations.

One such strategy involved the synthesis of A-71497, a 3-formyl derivative of tosufloxacin (B10865). This prodrug demonstrated increased water solubility and was found to efficiently convert to the active tosufloxacin in vivo, producing high plasma levels of the parent drug. nih.gov This approach showcases a rational design strategy where a temporary chemical modification is made to improve a specific physicochemical property, thereby enhancing the drug's clinical utility without altering its intrinsic antibacterial activity.

Computational and Theoretical Studies on S Tosufloxacin 1+

Molecular Docking Simulations for Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, such as tosufloxacin) to a second (the receptor, such as DNA gyrase). biorxiv.org These simulations provide insights into the non-covalent interactions that stabilize the drug-target complex.

While specific molecular docking studies detailing the binding energy and interaction profile of (S)-tosufloxacin with its target enzymes were not found in the reviewed literature, the general mechanism for fluoroquinolones is well-understood and applicable. The chemical structure of tosufloxacin (B10865), like other fluoroquinolones, features a carbonyl group and a carboxylic acid group positioned ortho to each other. als-journal.com These groups are crucial for binding, as they typically chelate a divalent magnesium ion (Mg²⁺), which in turn mediates interactions with key amino acid residues within the Quinolone Resistance-Determining Region (QRDR) of the DNA gyrase A (GyrA) and topoisomerase IV (ParC) subunits. als-journal.comnih.gov Docking studies for related compounds have identified specific interactions, such as hydrogen bonds and hydrophobic interactions, with conserved serine and aspartic acid residues in the enzyme's active site, which are essential for stabilizing the drug-enzyme-DNA ternary complex. fortuneonline.orgmdpi.com Such simulations are fundamental in rationalizing the compound's potency and in the design of novel derivatives with improved affinity.

Molecular Dynamics Simulations of Drug-Enzyme-DNA Complexes

Molecular dynamics (MD) simulations are powerful computational methods that analyze the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of biological systems. als-journal.complos.org For (S)-tosufloxacin(1+), MD simulations would be employed to assess the stability of the docked pose within the active site of DNA gyrase or topoisomerase IV, in complex with DNA. biorxiv.org

Specific MD simulation data for tosufloxacin, such as root-mean-square deviation (RMSD) or root-mean-square fluctuation (RMSF) values, were not available in the searched literature. However, the application of this technique provides critical information. A typical MD simulation protocol involves placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period of nanoseconds. biorxiv.orgfortuneonline.org Analysis of these trajectories reveals the stability of the complex, the persistence of key hydrogen bonds, and any conformational changes in the protein or the ligand upon binding. biorxiv.org A stable complex, indicated by low RMSD values for the ligand and binding site residues, would support the binding mode predicted by docking simulations. fortuneonline.org

Theoretical Calculations of Binding Energies

Theoretical methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to calculate the binding free energy of a ligand to a protein. fortunejournals.com These calculations are typically performed on snapshots taken from MD simulation trajectories to provide a more accurate estimation of binding affinity than docking scores alone.

Although specific binding energy calculations for (S)-tosufloxacin(1+) were not found, these methods are routinely applied to fluoroquinolones. The calculation estimates the free energy change when the drug binds to its target, with a more negative value indicating a stronger, more favorable binding interaction. fortunejournals.com For instance, a study on the fluoroquinolone moxifloxacin (B1663623) binding to a DNA-gyrase complex reported binding free energies ranging from -29.9 to -50.5 kcal/mol depending on the specific conformation analyzed. fortunejournals.com Such data is critical for comparing the affinity of different drugs or for evaluating the impact of mutations on drug binding.

The table below illustrates the type of data that would be generated from a MM/GBSA binding energy calculation for different poses of a ligand. Note: This table is for illustrative purposes only and does not represent actual data for (S)-tosufloxacin(1+).

Complex/PoseBinding Free Energy (kcal/mol)Primary Interacting Residues
(S)-Tosufloxacin(1+) Pose 1-45.8Ser83, Asp87
(S)-Tosufloxacin(1+) Pose 2-42.1Ser83, Glu90
(S)-Tosufloxacin(1+) Pose 3-39.5Gly79, Asp87

Modeling of Resistance-Conferring Mutations

The primary mechanism of high-level resistance to fluoroquinolones involves mutations in the genes encoding their targets, DNA gyrase (gyrA and gyrB) and topoisomerase IV (grlA and grlB). oup.com Computational modeling is used to understand how these mutations confer resistance, typically by demonstrating a reduction in the drug's binding affinity to the mutated enzyme.

While specific computational modeling studies for tosufloxacin resistance were not identified, experimental data from an in vitro pharmacokinetic model provides a clear basis for such investigations. oup.com A study using Staphylococcus aureus investigated the emergence of resistance to several quinolones, including tosufloxacin. oup.com In a strain already containing a mutation in the topoisomerase IV subunit GrlA, exposure to a single dose of tosufloxacin led to the selection of resistant populations that had acquired additional mutations in the GyrA subunit. oup.com

The frequency of spontaneous mutations conferring resistance to tosufloxacin was quantified in both a wild-type S. aureus strain and its GrlA mutant, as detailed in the table below. oup.com

Table 1: Frequency of Spontaneous Mutants Resistant to Tosufloxacin in S. aureus

Bacterial StrainDescriptionFrequency of Spontaneous Resistance
SA113 (Wild-Type)No pre-existing resistance mutations6.4 x 10-10
CR-3 (GrlA Mutant)Contains a mutation in the GrlA subunit of topoisomerase IV2.8 x 10-9

Data sourced from Tateda et al., 1998. oup.com

These experimental findings highlight that mutations in GrlA increase the likelihood of developing further resistance in GyrA upon tosufloxacin exposure. oup.com Computational models would simulate these specific GrlA and GyrA mutations to calculate the change in binding energy for tosufloxacin. Such models would likely show that the amino acid substitutions sterically hinder the drug or disrupt key hydrogen bonds or electrostatic interactions, leading to a higher (less negative) binding energy and, consequently, reduced drug efficacy. plos.org

Analytical Methodologies in S Tosufloxacin 1+ Research

Chromatographic Techniques for Detection and Quantification

Chromatography encompasses a range of powerful separation techniques based on the differential partitioning of a compound, the analyte, between a mobile phase and a stationary phase. researchgate.net For a chiral compound like (S)-tosufloxacin(1+), these methods are indispensable not only for quantifying the drug but also for resolving it from its (R)-enantiomer, which is critical as enantiomers can have different pharmacological and toxicological profiles. researchgate.netrjptonline.org

Liquid chromatography (LC) is the most widely used analytical technique for the analysis of fluoroquinolones like tosufloxacin (B10865). researchgate.net It involves a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. The versatility of LC allows for various separation modes, making it suitable for the diverse analytical challenges presented by (S)-tosufloxacin(1+).

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific method for the analysis of tosufloxacin. This hyphenated technique combines the superior separation capabilities of LC with the precise mass identification and fragmentation analysis of MS.

LC-MS/MS has been successfully employed to detect and prove the deposition of tosufloxacin in renal biopsy specimens from patients with crystal nephropathy. In one such case, an ACQUITY Ultra-Performance Liquid Chromatograph (UPLC) was connected to a Xevo TQ-S micro mass spectrometer. The analysis confirmed the presence of tosufloxacin, identifying the drug as the cause of crystal deposits. jst.go.jpijpda.org Another developed LC-MS/MS method utilized atmospheric pressure chemical ionization (APCI) for the simultaneous determination of 15 potential genotoxic sulfonate ester impurities in drug products including tosufloxacin tosylate. myskinrecipes.com

Detailed research findings for the detection of tosufloxacin using LC-MS/MS are presented in the table below.

Table 1: LC-MS/MS Methods for Tosufloxacin Analysis
ParameterMethod 1: Detection in Renal Tissue jst.go.jpijpda.orgMethod 2: Impurity Analysis myskinrecipes.comMethod 3: Multiresidue Analysis nih.gov
Instrumentation ACQUITY UPLC H-class, Xevo TQ-S micro MSLC-APCI-MS/MSACQUITY UPLC, TQS MS
Ionization Mode ESI PositiveAPCI (MRM mode)Not Specified
Column TSKgel Super-Octyl (2.3 µm, 50 mm × 2.0 mm)ODS ColumnACQUITY UPLC BEH C18 (1.7 µm, 150 × 3.0 mm)
Mobile Phase A: 0.1% aqueous formic acid-methanol (90:10) B: Acetonitrile (Gradient)Water-acetonitrile (Gradient)A: 0.1% formic acid in water B: 0.1% formic acid in ACN (Gradient)
Flow Rate 0.2 mL/minNot Specified0.3 mL/min
Detection (MRM Transition) 405 -> 387Not Specified for TosufloxacinNot Specified for Tosufloxacin
Application Detection of tosufloxacin in renal biopsy specimens.Simultaneous determination of 15 sulfonate ester impurities in tosufloxacin tosylate.Simultaneous determination of 26 quinolone residues in poultry feathers.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. nih.gov This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. nih.govresearchgate.net The advantages include shorter run times, reduced solvent consumption, and improved chromatographic efficiency, making it a cost-effective and powerful tool for pharmaceutical analysis. rjptonline.orgnih.gov

UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for the analysis of tosufloxacin and other fluoroquinolones. nih.gov For instance, a UPLC-MS/MS method was developed for the simultaneous determination of 26 quinolone residues, including tosufloxacin, in poultry feathers. nih.gov Another study used an ACQUITY UPLC H-class system to identify tosufloxacin in kidney tissue, demonstrating the technique's utility in complex biological matrices. jst.go.jpijpda.org These applications highlight the robustness and high-throughput capabilities of UPLC in modern analytical research. nih.gov

Table 2: Comparison of Typical HPLC and UPLC Performance rjptonline.org
ParameterHPLCUPLC
Particle Size 3 to 5 µm< 2 µm
Pressure ~5000 psi~15,000 psi
Analysis Time LongerReduced up to 10-fold
Theoretical Plates LowerUp to 3-fold higher
Resolution & Sensitivity GoodSuperior
Solvent Consumption HigherLower

Various modes of High-Performance Liquid Chromatography (HPLC) are utilized in the analysis of (S)-tosufloxacin(1+), chosen based on the analyte's properties and the sample matrix.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for fluoroquinolone analysis. researchgate.net It employs a nonpolar stationary phase (typically C18 or ODS) and a polar mobile phase. An RP-HPLC method with column switching has been developed for the determination of tosufloxacin in plasma. jst.go.jp This method used an ODS stationary phase for both the pre-column and the analytical column, with UV detection at 269 nm. The method was validated over a concentration range of 50-1500 ng/mL with a detection limit of 20 ng/mL. jst.go.jp Purity assays for tosufloxacin tosylate are also commonly performed using HPLC. frontiersin.orgmdpi.com

Ion-Exchange HPLC (IEX-HPLC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. elementlabsolutions.comtosohbioscience.com While specific IEX-HPLC methods for tosufloxacin are not prominently documented, the technique is applied to other fluoroquinolones. elementlabsolutions.com Since tosufloxacin possesses ionizable groups (a carboxylic acid and an amino group), IEX-HPLC is a theoretically viable method. shimadzu.com For example, other fluoroquinolones have been separated using a Dionex OmniPac PAX-500 anion-exchange column. elementlabsolutions.com Cation-exchange solid-phase extraction is also used as a cleanup step before LC analysis of quinolones. ijpsjournal.comtexas.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique suitable for separating polar compounds that are poorly retained in RP-HPLC. researchgate.neteur.nl It uses a polar stationary phase (like silica (B1680970) or a zwitterionic phase) and a mobile phase with a high concentration of a nonpolar organic solvent. researchgate.net The retention mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. A study exploring the retention behaviors of norfloxacin (B1679917) and ofloxacin (B1677185) on zwitterionic HILIC columns provides insight into the mechanisms applicable to other quinolones. researchgate.net Quantum chemical calculations performed in the same study also included tosufloxacin, suggesting its suitability for HILIC analysis. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.netnih.gov While specific HPTLC methods for (S)-tosufloxacin(1+) are not extensively detailed in recent literature, the technique has been successfully applied to other fluoroquinolones.

For example, a validated HPTLC-densitometry method was developed for the quantification of delafloxacin (B1662383) in human plasma. mdpi.com The method used silica gel 60 F254 plates and a mobile phase of ethyl acetate (B1210297), methanol, and ammonia (B1221849) solution. Densitometric scanning was performed at 344 nm, and the method was validated for linearity, accuracy, and precision, proving suitable for pharmacokinetic studies. mdpi.com HPTLC has also been used as a cleanup and screening tool for multiple classes of antibiotics, including fluoroquinolones, in food samples, often coupled with mass spectrometry for confirmation. researchgate.net These examples demonstrate the potential of HPTLC as a valuable tool for the analysis of (S)-tosufloxacin(1+).

Table 3: HPTLC-Densitometry Method for Delafloxacin (a Fluoroquinolone) mdpi.com
ParameterCondition/Value
Stationary Phase Glass coated silica gel 60 F254 HPTLC plates
Mobile Phase Ethyl acetate : Methanol : Ammonia solution (5:4:2, v/v/v)
Detection Densitometry at 344 nm
Rf Values Delafloxacin: 0.43; Gatifloxacin (B573) (IS): 0.27
Linearity Range 16–400 ng/band
Application Quantification in human plasma for pharmacokinetic studies

The enantioselective analysis of chiral drugs like tosufloxacin is essential, as enantiomers often exhibit different pharmacological activities and toxicities. rjptonline.org Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most effective and widely used approach. scirp.orgmdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® and Chiralcel®) are particularly successful for resolving a wide range of chiral compounds, including fluoroquinolones. researchgate.netscirp.org

A key study reported on the stereoselective disposition of tosufloxacin enantiomers in human subjects following oral administration of the racemate, confirming that chiral separation was performed to analyze the pharmacokinetic profiles of the (+) and (-) enantiomers. nih.gov While the specific chromatographic details were not provided in the abstract, the research demonstrates the successful application of chiral chromatography to tosufloxacin. nih.gov

The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic) to achieve optimal separation. ijpsjournal.comscirp.orgmdpi.com For example, a chiral HPLC method for separating the enantiomers of mefloquine (B1676156) utilized a Chiralpak IG-3 column with a mobile phase of ammonium (B1175870) acetate and methanol. rjptonline.org The successful application of these methods to other complex chiral molecules provides a strong precedent for developing a robust and validated chiral HPLC method for the routine analysis and purity control of (S)-tosufloxacin(1+). researchgate.netresearchgate.net

Gas Chromatography (GC) Approaches

Gas chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. mdpi.combibliotekanauki.pl Its application in the analysis of (S)-tosufloxacin(1+) and its related products primarily focuses on the detection of volatile and semi-volatile impurities. Most pharmaceutical compounds, including tosufloxacin, are polar and non-volatile, making direct GC analysis challenging without a chemical modification step known as derivatization. bibliotekanauki.pl

Key applications in tosufloxacin research include:

Genotoxic Impurity (GTI) Detection: A significant application of GC coupled with mass spectrometry (GC-MS) is the trace-level determination of potential genotoxic impurities, such as sulfonate esters (e.g., methyl methanesulfonate, ethyl methanesulfonate), which can be present in drug substances synthesized as sulfonate salts. researchgate.netresearchgate.net GC-MS provides high sensitivity and selectivity for these volatile impurities. researchgate.net A gas chromatography triple-quadrupole mass spectrometry (GC–MS/MS) method has been developed for the trace determination of nine common sulfonate esters in drug substances, utilizing multiple reaction monitoring (MRM) for quantification. researchgate.net

Method Validation: GC-MS methods developed for impurity analysis in active pharmaceutical ingredients (APIs) like tosufloxacin tosylate are validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness. researchgate.net

The primary advantage of GC-MS in this context is its high accuracy, which is attributable to lower matrix effects compared to techniques like LC-MS. bibliotekanauki.pl

Spectroscopic Techniques for Characterization and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the molecular structure of (S)-tosufloxacin(1+) and studying its interactions with other substances, such as cyclodextrins used for enhancing solubility.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of antibiotics and other organic molecules in solution. nih.govmdpi.com It provides detailed information about the chemical environment of individual atoms within a molecule.

In research on tosufloxacin, ¹H NMR and two-dimensional Rotating frame Overhauser Effect SpectroscopY (2D ROESY) have been instrumental in confirming the formation and mechanism of inclusion complexes. A study on the complexation of tosufloxacin tosylate with hydroxypropyl-β-cyclodextrin (HP-β-CD) utilized NMR to prove that the drug molecule was encapsulated within the cyclodextrin (B1172386) cavity. ijpsonline.com

Key findings from this research include:

Chemical Shift Changes: Significant upfield shifts were observed for the H-3 and H-5 protons located inside the HP-β-CD cavity, while minimal shifts occurred for the H-1, H-2, and H-4 protons on the exterior. ijpsonline.com This indicates the insertion of a guest molecule (tosufloxacin) into the hydrophobic cavity. ijpsonline.com

Interaction Confirmation: The changes in the chemical shifts of the HP-β-CD protons in the presence of tosufloxacin confirmed the formation of an inclusion complex. ijpsonline.com

Table 1: ¹H NMR Chemical Shift Changes of HP-β-CD in the Presence of Tosufloxacin Tosylate

HP-β-CD Protonδ (free) (ppm)δ (complex) (ppm)Δδ (δcomplex - δfree) (ppm)
H-15.0965.040-0.056
H-23.6823.660-0.022
H-33.9753.800-0.175
H-43.6033.510-0.093
H-53.8983.740-0.158

Data sourced from a study on tosufloxacin tosylate/HP-β-CD inclusion complexes. ijpsonline.com

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a molecular fingerprint based on its functional groups. wikipedia.org It is a rapid and non-destructive technique used to identify substances and study molecular interactions. nih.gov

In the context of (S)-tosufloxacin(1+), FTIR has been used to:

Confirm Complex Formation: The formation of the tosufloxacin tosylate/HP-β-CD inclusion complex was verified using FTIR. ijpsonline.com The spectrum of the complex was not a simple superposition of the spectra of the individual components. Changes, such as shifts in the position and intensity of characteristic absorption bands of tosufloxacin, indicated that the drug was encapsulated within the cyclodextrin molecule. ijpsonline.com

Quantitative Analysis: While not specific to tosufloxacin, FTIR has been validated as a quantitative analysis tool for other fluoroquinolones like ciprofloxacin (B1669076), demonstrating its potential for assaying the active ingredient in pharmaceutical tablets. researchgate.net

DSC and XRD are powerful thermal and structural analysis techniques, often used in conjunction to characterize the solid-state properties of pharmaceuticals. rigaku.com DSC measures changes in heat flow associated with thermal events like melting and crystallization, while XRD provides information on the crystalline or amorphous nature of a material. rigaku.comnih.gov

These methods are critical for studying tosufloxacin complexes:

Differential Scanning Calorimetry (DSC): In the analysis of the tosufloxacin tosylate/HP-β-CD inclusion complex, the DSC thermogram of the complex showed the disappearance of the characteristic endothermic peak corresponding to the melting point of pure tosufloxacin tosylate. ijpsonline.com This absence indicates that the drug is no longer present as a separate crystalline entity and has been molecularly dispersed within the HP-β-CD matrix, confirming complex formation. ijpsonline.com

Powder X-ray Diffractometry (XRD): XRD is used to confirm the physical state of the drug within a complex. The XRD pattern of a pure crystalline drug exhibits sharp, characteristic diffraction peaks. researchgate.net In studies of drug-polymer or drug-cyclodextrin complexes, the disappearance of these peaks in the XRD pattern of the complex indicates that the drug has been converted to an amorphous or molecularly dispersed state. researchgate.netnih.gov This transformation is a key indicator of successful encapsulation and is crucial for improvements in solubility.

Immunoassays for Detection and Quantification

Immunoassays are highly specific and sensitive bioanalytical methods that rely on the binding reaction between an antigen and an antibody. promega.co.uknih.gov They are widely used for detecting and quantifying a vast range of substances, including antibiotics, in biological and environmental samples. immunology.org

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique renowned for its versatility in detecting and quantifying substances like peptides, hormones, and small molecules. thermofisher.comnih.gov Competitive ELISA formats are particularly well-suited for the detection of small molecules like tosufloxacin.

Research has led to the development of ELISAs for fluoroquinolones with varying degrees of specificity for tosufloxacin:

Broad-Spectrum Quinolone Detection: A competitive indirect ELISA (ciELISA) was developed for the simultaneous detection of 24 different quinolone drugs, including tosufloxacin. acs.org This assay utilized a polyclonal antibody raised against pazufloxacin, which demonstrated surprisingly broad cross-reactivity. acs.org

Commercial ELISA Kits: A commercial competitive ELISA kit designed for broad-group analysis of fluoroquinolones (Fluoroquinolone II ELISA) has been shown to cross-react with tosufloxacin. r-biopharm.com

Table 2: Performance and Cross-Reactivity Data of ELISAs for Tosufloxacin

Assay TypeTarget Analyte (for IC50)IC50 (ng/mL)LOD (ng/mL)Cross-Reactivity for Tosufloxacin (%)Source
Competitive Indirect ELISA (ciELISA)Pazufloxacin10.31.4Not explicitly quantified, but detected acs.org
Fluoroquinolone II ELISANorfloxacin (Standard)N/AN/A67% r-biopharm.com

N/A: Not Applicable or Not Provided in the source.

These immunoassays provide rapid and sensitive tools for screening tosufloxacin and other fluoroquinolones in various matrices, complementing traditional chromatographic methods. acs.orgr-biopharm.com

Radioimmunoassay (RIA)

Radioimmunoassay (RIA) is a highly sensitive in vitro technique used for measuring the concentration of antigens, such as drugs, in biological fluids. microbenotes.com The fundamental principle of RIA is the competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited number of specific antibody binding sites. creative-proteomics.com In this assay, a known quantity of radiolabeled (S)-tosufloxacin(1+) would compete with the unlabeled (S)-tosufloxacin(1+) present in a sample for binding to a finite amount of anti-tosufloxacin antibodies. creative-proteomics.com

The procedure typically involves incubating the sample containing the unknown amount of the drug with a known amount of the radiolabeled drug and the specific antibodies. microbenotes.comslideshare.net After reaching equilibrium, the antigen-antibody complexes are separated from the unbound antigen. brainkart.com The radioactivity of the complex is then measured, which is inversely proportional to the concentration of the unlabeled drug in the sample. slideshare.net While specific RIA protocols for (S)-tosufloxacin(1+) are not detailed in the provided results, the general applicability of RIA for drug monitoring, including antibiotics, is well-established. slideshare.netbrainkart.comresearchgate.net For instance, RIAs have been developed for other drugs like morphine, barbiturates, and chlordiazepoxide, demonstrating its utility in pharmaceutical analysis. brainkart.com

Fluorescence Polarization Immunoassay (FPIA) and Enzyme Multiplied Immunoassay Technique (EMIT)

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay that offers a rapid and simple method for the detection of small molecules. nih.govwikipedia.org The principle relies on the change in the polarization of fluorescent light emitted from a fluorescently-labeled drug (tracer) when it binds to a specific antibody. nih.govwikipedia.org In the context of (S)-tosufloxacin(1+), a fluorescently-labeled version of the drug would be used. When this tracer is unbound and rotates rapidly in solution, it emits depolarized light upon excitation with plane-polarized light. However, when bound to the larger antibody molecule, its rotation slows down, resulting in an increase in the polarization of the emitted light. wikipedia.org The (S)-tosufloxacin(1+) in the sample competes with the tracer for antibody binding sites. A higher concentration of the drug in the sample leads to less tracer binding to the antibody, and thus a lower fluorescence polarization signal. frontiersin.org FPIA has been successfully developed for other fluoroquinolones like orbifloxacin (B1677453) in milk, indicating its potential for (S)-tosufloxacin(1+) analysis. usda.gov

Enzyme Multiplied Immunoassay Technique (EMIT) is another homogeneous competitive immunoassay commonly used for quantifying drugs in biological fluids like serum and urine. immunostudies.comwikipedia.org The technique involves an enzyme-labeled drug that competes with the drug in the sample for binding to a specific antibody. immunostudies.com A key feature of EMIT is that the antibody binding to the enzyme-labeled drug inhibits the enzyme's activity. immunostudies.com When the drug is present in the sample, it binds to the antibody, leaving the enzyme-labeled drug free and active. The active enzyme then catalyzes a reaction that produces a measurable change, often in color or absorbance, which is proportional to the concentration of the drug in the sample. wikipedia.orgct.gov EMIT is known for its speed and suitability for automated screening. ct.gov While a specific EMIT for (S)-tosufloxacin(1+) is not described, its application for therapeutic drug monitoring of various other drugs is widespread. immunostudies.comwikipedia.org

Sample Preparation Strategies for Biological Matrices in Research

Effective sample preparation is a critical step to remove interferences and enrich the analyte of interest from complex biological matrices before instrumental analysis. ijpsr.comijpsjournal.com The choice of technique depends on the properties of the analyte and the matrix. ijpsr.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for isolating compounds from aqueous solutions based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comorientjchem.org This technique is advantageous due to its low cost and effectiveness in cleaning up complex samples like plasma and urine. phenomenex.com In a typical LLE procedure for drug analysis, the biological sample is mixed with a buffer and an immiscible organic solvent. phenomenex.com After vigorous mixing and centrifugation to separate the layers, the analyte partitions into the organic phase, which is then collected, evaporated, and reconstituted for analysis. phenomenex.com The choice of organic solvent is crucial and depends on the analyte's properties; for instance, dichloromethane (B109758) has been used for the extraction of other fluoroquinolones. researchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and popular technique for sample cleanup and concentration. ijpsjournal.comtiaft.org It utilizes a solid sorbent material, often packed in a cartridge or well plate, to retain the analyte of interest from a liquid sample. ijrpc.com Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. ijrpc.comispub.com For fluoroquinolones, C18 or hydrophilic-lipophilic balanced (HLB) polymeric sorbents are commonly used. ispub.comsepscience.com A general SPE protocol involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte. ijpsjournal.com SPE offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. mdpi.com For example, a method for determining fluoroquinolones in sewage sludge used SPE for cleanup after accelerated solvent extraction, achieving good recovery rates. sludgenews.org

Microextraction Techniques (e.g., LPME, DLLE)

In recent years, miniaturized extraction techniques, known as microextraction, have gained prominence due to their reduced solvent and sample consumption, aligning with the principles of green chemistry. nih.govfrontiersin.org These methods are non-exhaustive, meaning they extract only a fraction of the analyte, but can achieve high enrichment factors. ijrpc.com

Liquid-Phase Microextraction (LPME) encompasses several variations where a very small volume of an extraction solvent is used. mdpi.com This can include single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). ijrpc.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a particularly rapid and efficient technique. mdpi.com It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the sample, facilitating fast analyte transfer. nih.gov After centrifugation, the sedimented extraction solvent is collected for analysis. nih.gov DLLME has been successfully applied to the extraction of fluoroquinolones from chicken liver, demonstrating its suitability for complex biological matrices. nih.gov

Enzymatic Activity Assays for Topoisomerases in Research

(S)-Tosufloxacin(1+), like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.gov Assays that measure the enzymatic activity of these topoisomerases are essential for understanding the mechanism of action and potency of such inhibitors.

These assays typically measure either the supercoiling activity of DNA gyrase or the decatenation/relaxation activity of topoisomerase IV. oup.cominspiralis.com

DNA Gyrase Supercoiling Assay: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate (e.g., pBR322) in the presence of ATP. oup.comfrontiersin.org The different topological forms of the DNA (relaxed vs. supercoiled) can be separated and visualized by agarose (B213101) gel electrophoresis. frontiersin.org The inhibitory effect of a compound like (S)-tosufloxacin(1+) is determined by quantifying the reduction in the amount of supercoiled DNA produced. nih.gov

Topoisomerase IV Decatenation/Relaxation Assay: Topoisomerase IV's primary role is to separate interlinked daughter chromosomes (decatenation). In vitro, this activity can be measured using a catenated DNA network (kinetoplast DNA or kDNA) as a substrate. oup.comnih.gov The enzyme decatenates the kDNA into individual minicircles, which can be resolved by gel electrophoresis. oup.com Alternatively, the relaxation of a supercoiled plasmid can be measured. inspiralis.com The potency of an inhibitor is assessed by its ability to prevent the decatenation or relaxation of the DNA substrate. nih.gov

The concentration of the drug that inhibits 50% of the enzymatic activity (IC₅₀) is a key parameter determined from these assays. Research on various quinolones, including tosufloxacin, has utilized these assays to compare their inhibitory potency against DNA gyrase and topoisomerase IV from different bacterial species. nih.govnih.gov

**Table 1: Inhibitory Activity of Tosufloxacin and Other Quinolones against DNA Gyrase and Topoisomerase IV from *Enterococcus faecalis***

QuinoloneIC₅₀ for DNA Gyrase (μg/ml)IC₅₀ for Topoisomerase IV (μg/ml)
Tosufloxacin11.63.89
Sitafloxacin1.381.42
Levofloxacin (B1675101)28.18.49
Ciprofloxacin27.89.30
Sparfloxacin (B39565)25.719.1
Gatifloxacin5.604.24
Data sourced from: nih.gov

**Table 2: Inhibitory Activity of Tosufloxacin and Other Quinolones against Topoisomerase IV from *Staphylococcus aureus***

QuinoloneIC₅₀ for Topoisomerase IV (μg/ml)
Tosufloxacin1.8
Levofloxacin2.3
Ciprofloxacin2.5
Sparfloxacin7.4
DU-6859a (Sitafloxacin)0.45
DV-7751a1.5
DR-335497
Data sourced from: nih.gov

DNA Gyrase Supercoiling Assays

DNA gyrase supercoiling assays are fundamental in vitro tools used to assess the inhibitory activity of compounds like (S)-tosufloxacin(1+) against DNA gyrase. nih.gov This bacterial enzyme introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.govinspiralis.com The assay typically involves incubating purified DNA gyrase with relaxed plasmid DNA (such as pBR322) in the presence of ATP and varying concentrations of the inhibitor. nih.govinspiralis.com

The principle of the assay is to measure the conversion of relaxed DNA to its supercoiled form. ebiohippo.com This conversion can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. inspiralis.com The extent of inhibition is determined by quantifying the amount of supercoiled DNA produced at different inhibitor concentrations. nih.gov From this data, the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity, can be calculated. nih.gov

In studies involving tosufloxacin, DNA gyrase supercoiling assays have been employed to determine its potency against enzymes from various bacterial species. For instance, the IC₅₀ of tosufloxacin for the DNA gyrase of Enterococcus faecalis was determined to be 11.6 µg/ml. nih.gov Research on Escherichia coli has also utilized these assays to establish tosufloxacin as a potent inhibitor of its DNA gyrase. asm.org Furthermore, studies on Mycobacterium tuberculosis DNA gyrase have shown that quinolones, the class of antibiotics to which tosufloxacin belongs, exhibit dose-dependent inhibition of supercoiling activity. nih.gov

Table 1: Inhibition of DNA Gyrase Supercoiling by Tosufloxacin and Other Quinolones

Organism Compound IC₅₀ (µg/ml)
Enterococcus faecalis Tosufloxacin 11.6 nih.gov
Enterococcus faecalis Sitafloxacin 1.38 nih.gov
Enterococcus faecalis Gatifloxacin 5.60 nih.gov
Enterococcus faecalis Sparfloxacin 25.7 nih.gov
Enterococcus faecalis Ciprofloxacin 27.8 nih.gov
Enterococcus faecalis Levofloxacin 28.1 nih.gov

Topoisomerase IV Decatenation Assays

Topoisomerase IV is another essential bacterial type II topoisomerase that plays a critical role in the segregation of replicated chromosomes by decatenating, or unlinking, intertwined daughter DNA molecules. nih.govinspiralis.com The topoisomerase IV decatenation assay is the standard method to evaluate the inhibitory effect of compounds on this enzyme.

The assay typically utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes, as a substrate. nih.gov In the presence of ATP, topoisomerase IV decatenates the kDNA network into individual minicircles. nih.gov The reaction products are then analyzed by agarose gel electrophoresis. The large, catenated kDNA network is unable to enter the gel, while the decatenated, monomeric DNA circles can migrate into the gel. researchgate.net

The inhibitory activity of a compound like (S)-tosufloxacin(1+) is measured by its ability to prevent the decatenation of kDNA. researchgate.net Similar to the gyrase assay, a dose-response curve is generated to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the decatenation activity of topoisomerase IV by 50%. nih.gov

For tosufloxacin, studies have shown that it inhibits topoisomerase IV from various bacteria. In Enterococcus faecalis, the IC₅₀ of tosufloxacin for topoisomerase IV was found to be 3.89 µg/ml. nih.gov This indicates that in this particular organism, topoisomerase IV is more sensitive to tosufloxacin than DNA gyrase. nih.gov Research on Streptococcus pneumoniae has also demonstrated that the IC₅₀ of tosufloxacin against DNA gyrase is higher than that against topoisomerase IV, suggesting topoisomerase IV is the primary target in this bacterium as well. oup.com

Table 2: Inhibition of Topoisomerase IV Decatenation by Tosufloxacin and Other Quinolones

Organism Compound IC₅₀ (µg/ml)
Enterococcus faecalis Tosufloxacin 3.89 nih.gov
Enterococcus faecalis Sitafloxacin 1.42 nih.gov
Enterococcus faecalis Gatifloxacin 4.24 nih.gov
Enterococcus faecalis Levofloxacin 8.49 nih.gov
Enterococcus faecalis Ciprofloxacin 9.30 nih.gov
Enterococcus faecalis Sparfloxacin 19.1 nih.gov

Q & A

Q. Q1. What are the established analytical techniques for quantifying (S)-tosufloxacin(1+) in biological matrices, and how do they address variability in pharmacokinetic studies?

Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity (LOQ ≤ 5 ng/mL) and specificity for enantiomeric resolution .

  • Validation Parameters : Include linearity (R² ≥ 0.995), intra-/inter-day precision (CV < 15%), and recovery rates (85–115%) to minimize matrix effects .

  • Example Workflow :

    StepDescriptionCritical Parameters
    1Sample prep (protein precipitation)Solvent: Acetonitrile (90%)
    2ChromatographyColumn: Chiralcel OD-R, flow rate: 0.3 mL/min
    3DetectionMRM transition: m/z 386 → 299

Q. Q2. How should researchers design dose-response studies to evaluate (S)-tosufloxacin(1+) efficacy against Gram-negative pathogens?

Methodological Answer :

  • Inoculum Preparation : Standardize bacterial density to 1–5 × 10⁵ CFU/mL (CLSI M07-A11 guidelines) .
  • Dose Range : Use 0.25× to 4× MIC (Minimum Inhibitory Concentration) to capture sub-therapeutic and supra-therapeutic effects.
  • Statistical Model : Apply Emax models to quantify pharmacodynamic relationships, ensuring Hill coefficients are reported for sigmoidal curves .

Advanced Research Questions

Q. Q3. How can conflicting data on (S)-tosufloxacin(1+)’s efficacy in biofilm penetration be resolved?

Methodological Answer :

  • Confounder Analysis : Check for variables like biofilm maturity (24h vs. 72h models) and extracellular polymeric substance (EPS) composition .
  • Experimental Replication : Use confocal microscopy with fluorescently labeled (S)-tosufloxacin(1+) to visualize spatial distribution in biofilms .
  • Meta-Analysis : Pool data from ≥5 studies (PRISMA guidelines) and apply random-effects models to account for heterogeneity .

Q. Q4. What statistical approaches are recommended for analyzing time-kill curve data to assess (S)-tosufloxacin(1+) bactericidal activity?

Methodological Answer :

  • Nonlinear Regression : Fit data to logistic growth models with time-delay parameters to quantify bactericidal onset .

  • Comparative Metrics : Calculate Area Under the Curve (AUC) for treatment vs. control groups, normalized to baseline CFU counts .

  • Example Table :

    Time (h)Control (CFU/mL)Treatment (CFU/mL)Log Reduction
    01.2 × 10⁶1.2 × 10⁶0.0
    62.5 × 10⁶3.8 × 10³2.8

Methodological Rigor and Reproducibility

Q. Q5. How can researchers ensure reproducibility in synthesizing (S)-tosufloxacin(1+) enantiomers?

Methodological Answer :

  • Chiral Purity Validation : Use polarimetry and X-ray crystallography to confirm enantiomeric excess (≥98%) .
  • Synthetic Protocol : Document reaction conditions (temperature, catalyst loading) and purification steps (HPLC gradients) in supplemental materials .

Q. Q6. What strategies mitigate bias in preclinical studies evaluating (S)-tosufloxacin(1+) toxicity?

Methodological Answer :

  • Blinding : Randomize treatment groups and blind analysts to sample identities during histopathology scoring .
  • Positive/Negative Controls : Include levofloxacin (positive control) and vehicle-only (negative control) in all assays .

Data Interpretation and Contradictions

Q. Q7. How should researchers address discrepancies between in vitro and in vivo efficacy data for (S)-tosufloxacin(1+)?

Methodological Answer :

  • Pharmacokinetic Bridging : Compare free drug concentrations (fAUC/MIC) across models to identify bioavailability limitations .
  • Tissue Penetration Studies : Measure drug levels in target tissues (e.g., lung epithelial lining fluid) via microdialysis .

Ethical and Reporting Standards

Q. Q8. What ethical considerations apply to clinical trials involving (S)-tosufloxacin(1+) in vulnerable populations?

Methodological Answer :

  • Informed Consent : Use culturally adapted consent forms and independent witness verification for non-literate participants .
  • Data Safety Monitoring : Establish stopping rules for adverse events (e.g., QTc prolongation > 60 ms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tosufloxacin(1+)
Reactant of Route 2
(S)-tosufloxacin(1+)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.